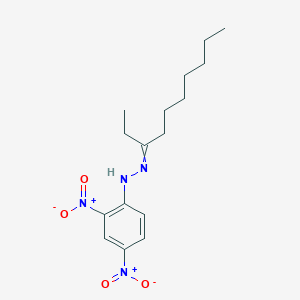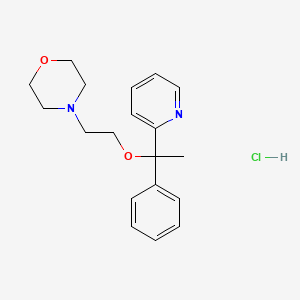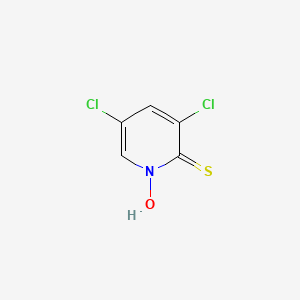
Iridium(3+);acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium(3+);acetate: Iridium(III) acetate , is a chemical compound with the formula Ir(C2H3O2)3 . It is a coordination complex where iridium is in the +3 oxidation state, coordinated to three acetate ligands. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction Method: One common method involves reducing an iridium(IV)-containing aqueous solution using a reducing agent to obtain an iridium(III)-containing solution.
Direct Reaction: Another method involves the direct reaction of iridium metal with acetic acid under controlled conditions to form iridium(III) acetate.
Industrial Production Methods: Industrial production of iridium(III) acetate typically follows the reduction method due to its higher yield and closer approximation to standard iridium(III) acetate .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: It can also participate in reduction reactions, such as the catalytic reduction of carbonyls and imines.
Substitution: Iridium(III) acetate can undergo substitution reactions, where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or peroxides under mild conditions.
Reduction: Hydrogen gas or hydride donors are typically used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Oxidation: Products often include oxidized organic compounds.
Reduction: Reduced organic compounds such as alcohols or amines.
Substitution: New iridium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Industry:
Wirkmechanismus
Catalytic Mechanism: Iridium(III) acetate acts as a catalyst by facilitating the transfer of electrons in oxidation-reduction reactions. The iridium center can undergo changes in oxidation state, allowing it to participate in various catalytic cycles .
Molecular Targets and Pathways: In biological systems, iridium(III) complexes can target cellular components such as DNA and proteins, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Iridium(III) chloride (IrCl3)
- Iridium(III) bromide (IrBr3)
- Iridium(III) nitroso complex [Ir(NO)(AcOH)(AcO)2(NO2)2]
Uniqueness: Iridium(III) acetate is unique due to its specific coordination environment and the presence of acetate ligands, which influence its reactivity and catalytic properties. Compared to other iridium(III) compounds, it offers distinct advantages in terms of solubility and ease of handling in various chemical reactions .
Eigenschaften
Molekularformel |
C2H3IrO2+2 |
|---|---|
Molekulargewicht |
251.26 g/mol |
IUPAC-Name |
iridium(3+);acetate |
InChI |
InChI=1S/C2H4O2.Ir/c1-2(3)4;/h1H3,(H,3,4);/q;+3/p-1 |
InChI-Schlüssel |
JHZNUQUJVZNAST-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)



![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)



